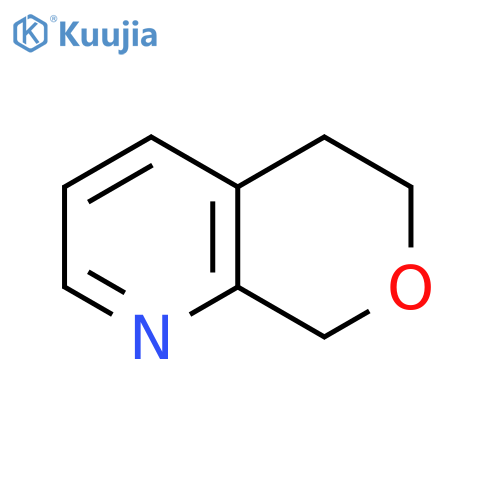

Cas no 126473-99-2 (5H,6H,8H-pyrano3,4-bpyridine)

5H,6H,8H-pyrano3,4-bpyridine 化学的及び物理的性質

名前と識別子

-

- 6H-Pyrano[3,4-b]pyridine,5,8-dihydro-(9CI)

- 5H,6H,8H-pyrano3,4-bpyridine

- 5,8-Dihydro-6H-pyrano[3,4-b]pyridine

- EN300-1179633

- 6,8-dihydro-5H-pyrano[3,4-b]pyridine

- AT22005

- 126473-99-2

- DB-427168

- SCHEMBL3933233

- BFA47399

- 5H,6H,8H-PYRANO[3,4-B]PYRIDINE

-

- インチ: InChI=1S/C8H9NO/c1-2-7-3-5-10-6-8(7)9-4-1/h1-2,4H,3,5-6H2

- InChIKey: YWIHMXWDEWRBLK-UHFFFAOYSA-N

- ほほえんだ: C1COCC2=C1C=CC=N2

計算された属性

- せいみつぶんしりょう: 135.06847

- どういたいしつりょう: 135.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- PSA: 22.12

5H,6H,8H-pyrano3,4-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00AI5W-50mg |

6H-Pyrano[3,4-b]pyridine,5,8-dihydro-(9CI) |

126473-99-2 | 95% | 50mg |

$491.00 | 2024-07-09 | |

| Enamine | EN300-1179633-50mg |

5H,6H,8H-pyrano[3,4-b]pyridine |

126473-99-2 | 95.0% | 50mg |

$347.0 | 2023-10-03 | |

| Enamine | EN300-1179633-5000mg |

5H,6H,8H-pyrano[3,4-b]pyridine |

126473-99-2 | 95.0% | 5000mg |

$4349.0 | 2023-10-03 | |

| Enamine | EN300-1179633-1.0g |

5H,6H,8H-pyrano[3,4-b]pyridine |

126473-99-2 | 95% | 1g |

$0.0 | 2023-06-08 | |

| 1PlusChem | 1P00AI5W-1g |

6H-Pyrano[3,4-b]pyridine,5,8-dihydro-(9CI) |

126473-99-2 | 95% | 1g |

$1916.00 | 2023-12-25 | |

| 1PlusChem | 1P00AI5W-2.5g |

6H-Pyrano[3,4-b]pyridine,5,8-dihydro-(9CI) |

126473-99-2 | 95% | 2.5g |

$3696.00 | 2023-12-25 | |

| Enamine | EN300-1179633-1000mg |

5H,6H,8H-pyrano[3,4-b]pyridine |

126473-99-2 | 95.0% | 1000mg |

$1500.0 | 2023-10-03 | |

| Enamine | EN300-1179633-250mg |

5H,6H,8H-pyrano[3,4-b]pyridine |

126473-99-2 | 95.0% | 250mg |

$743.0 | 2023-10-03 | |

| Enamine | EN300-1179633-500mg |

5H,6H,8H-pyrano[3,4-b]pyridine |

126473-99-2 | 95.0% | 500mg |

$1170.0 | 2023-10-03 | |

| 1PlusChem | 1P00AI5W-250mg |

6H-Pyrano[3,4-b]pyridine,5,8-dihydro-(9CI) |

126473-99-2 | 95% | 250mg |

$981.00 | 2024-07-09 |

5H,6H,8H-pyrano3,4-bpyridine 関連文献

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

8. Book reviews

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

5H,6H,8H-pyrano3,4-bpyridineに関する追加情報

Comprehensive Overview of 5H,6H,8H-pyrano[3,4-b]pyridine (CAS No. 126473-99-2): Properties, Applications, and Research Insights

5H,6H,8H-pyrano[3,4-b]pyridine (CAS No. 126473-99-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural framework. This bicyclic system combines a pyran ring fused with a pyridine moiety, offering versatile reactivity and potential applications in drug discovery, agrochemicals, and advanced materials. Its molecular formula, C8H9NO, and distinct fused-ring architecture make it a valuable scaffold for designing bioactive molecules.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 5H,6H,8H-pyrano[3,4-b]pyridine. Researchers frequently search for "pyrano[3,4-b]pyridine derivatives" or "CAS 126473-99-2 synthesis methods" to explore its role in developing kinase inhibitors or antimicrobial agents. The compound’s hydrogen-bond acceptor/donor sites and planar geometry are particularly relevant for molecular docking studies, a hot topic in computational chemistry.

From a synthetic perspective, 5H,6H,8H-pyrano[3,4-b]pyridine can be prepared via multicomponent reactions or cyclization strategies, often employing catalysts like palladium or organocatalysts under mild conditions. These methods align with the growing demand for sustainable synthesis, a key focus in modern organic chemistry. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are critical for characterizing its purity and confirming its regioselective functionalization.

In material science, the compound’s π-conjugated system has potential applications in organic electronics, including OLEDs and photovoltaic devices. Searches for "pyridine-based semiconductors" often intersect with studies on this scaffold, highlighting its relevance in renewable energy technologies. Additionally, its thermal stability and solubility profiles are frequently evaluated for industrial formulations.

Safety and regulatory aspects of CAS 126473-99-2 are also of interest. While not classified as hazardous, proper handling guidelines emphasize glovebox use and ventilation controls during lab-scale synthesis. Environmental persistence data remain limited, prompting calls for more eco-toxicological studies—a gap often noted in recent literature reviews.

Future research directions may explore 5H,6H,8H-pyrano[3,4-b]pyridine as a precursor for biodegradable polymers or metal-organic frameworks (MOFs). Its adaptability to click chemistry modifications further positions it as a candidate for targeted drug delivery systems, a trending topic in nanomedicine. Collaborative efforts between academia and industry continue to uncover novel applications, solidifying its role in next-generation chemical innovation.

126473-99-2 (5H,6H,8H-pyrano3,4-bpyridine) 関連製品

- 2228177-24-8(2-(2-Bromoethyl)-5-(4-methylphenyl)furan)

- 1708288-91-8([4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol)

- 2171990-35-3(3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine)

- 1797737-46-2(7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane)

- 2411265-42-2(N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide)

- 106256-81-9(α-D-Lactopyranose Heptaacetate Trichloroacetimidate)

- 1361657-59-1(3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine)

- 286860-15-9(4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE)

- 185378-81-8(3-(1-Aminopropyl)-1-adamantanol hydrochloride)

- 901258-71-7(2-{2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)